Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The conjugated isoquinoline core absorbs at 270–290 nm (π→π* transitions), while the nitro group induces a bathochromic shift to 310–330 nm .
Tautomeric and Resonance Stabilization Phenomena
The compound exhibits tautomerism and resonance stabilization :
- Keto-enol tautomerism : The 1-oxo group enables equilibrium between 1,2-dihydro (keto) and 3,4-dihydro (enol) forms, though the keto form dominates due to aromatic stabilization.
- Resonance effects :
Figure 1: Resonance Structures
O O
|| ||
C-NH₂ ↔ C=NH– (with delocalization into the ring)
These electronic effects collectively enhance the compound’s stability and reactivity in synthetic applications.
Properties
IUPAC Name |
ethyl 3-amino-7-nitro-1-oxo-2H-isoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-2-20-12(17)9-7-4-3-6(15(18)19)5-8(7)11(16)14-10(9)13/h3-5H,2H2,1H3,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORFWSRYCBYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of an appropriate isoquinoline precursor to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The ethyl ester group is then introduced via esterification, and the keto group is formed through oxidation reactions. Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents for the formation of the keto group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid, or other ester groups can be introduced through esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of additional keto or carboxyl groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has the following chemical characteristics:
- Molecular Formula : C12H11N3O5
- CAS Number : 890095-10-0
- IUPAC Name : this compound
The compound features a nitro group, an amino group, and a carboxylate moiety, which contribute to its biological activity and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential cellular processes. Its structural components allow it to bind to bacterial enzymes or receptors, disrupting their function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:
- Selectivity : The compound appears to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 15 | |
| A549 (Lung Cancer) | 12 |
The mechanism behind its anticancer activity may involve the inhibition of specific enzymes involved in cell cycle regulation or apoptosis pathways.
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various derivatives. Its functional groups allow for further modifications, making it useful in creating compounds with tailored biological activities.
Synthesis of Derivatives
The compound can be subjected to various chemical transformations:
- N-Alkylation : Introducing alkyl groups to the amino nitrogen can enhance lipophilicity and biological activity.
- Esterification : Modifying the carboxylic acid group can improve solubility and pharmacokinetic properties.
- Reduction Reactions : Converting the nitro group to an amino group can yield compounds with different biological profiles.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics. This suggests its potential use as an alternative treatment for resistant bacterial infections.
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer effects of this compound on MCF7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Further mechanistic studies indicated that the compound induced apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and amino groups allows for interactions with various biological molecules, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s structure features a 3-amino group, 7-nitro group, and ethyl carboxylate at position 3. These substituents influence its electronic properties and solubility:
- Amino group (3-position): Provides a site for hydrogen bonding or derivatization, improving solubility in polar solvents compared to non-polar analogs.
- Ethyl carboxylate (4-position) : Enhances lipophilicity, affecting membrane permeability in biological systems.
Table 1: Substituent Comparison of Isoquinoline Derivatives
Biological Activity
Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C12H11N3O5
- Molecular Weight : 277.23 g/mol
- CAS Number : [Not specified in the search results]
Biological Activities
This compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- The compound has been reported to exhibit inhibitory effects on AICARFT (5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase), an enzyme involved in the folate metabolism pathway crucial for cancer cell proliferation. Inhibition of AICARFT can lead to the arrest of cancer cell growth, making this compound a potential candidate for cancer therapy .
- Antibacterial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of AICARFT | |
| Antibacterial | Potential activity against bacterial strains | |
| Anti-inflammatory | Possible reduction in inflammatory markers |
Case Study: Anticancer Activity
In a study focusing on AICARFT inhibitors, compounds structurally related to ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline were shown to effectively inhibit cancer cell growth in vitro. The dosages tested ranged from 150 mg to 600 mg per patient per day, indicating a promising therapeutic window for further exploration .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the modification of isoquinoline derivatives. Recent advancements in synthetic techniques have improved yield and purity, making it easier to obtain this compound for research purposes .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can reaction efficiency be optimized?
- Methodology : A common approach involves condensation of substituted anilines with tricarbonyl esters (e.g., triethyl methanetricarboxylate) under reflux conditions, followed by cyclization. Catalytic piperidine is often used to accelerate the reaction, as demonstrated in analogous syntheses of dihydroisoquinoline derivatives . Optimization includes monitoring reaction progress via TLC and recrystallization from ethyl acetate for purification .
- Data Contradiction : Yield discrepancies may arise from varying substituent electronic effects. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of diethyl malonate to precursor) or temperature (e.g., 453 K) can mitigate side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : and NMR (DMSO-d) to confirm substituent positions and ester functionality.
- Mass Spectrometry : High-resolution MS (e.g., APCI or ESI) to verify molecular weight (e.g., expected [M+H] peak) .
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies between spectroscopic data and crystallographic results in structural studies?
- Case Example : In related dihydroisoquinoline esters, NMR may suggest planar conformations, while X-ray crystallography reveals puckered rings due to non-covalent interactions (e.g., C–H···π or hydrogen bonding) .
- Resolution :
Dynamic NMR : Probe temperature-dependent conformational equilibria.
Computational Modeling : Use DFT to compare energy minima of puckered vs. planar forms .
Refinement Software : SHELXL’s restraints for anisotropic displacement parameters can resolve thermal motion artifacts .
Q. How can researchers refine the crystal structure of this compound using SHELX and ORTEP-III?
- SHELX Workflow :
- Data Integration : Use SHELXC/D/E for experimental phasing with high-resolution (<1.0 Å) data.
- Refinement : SHELXL’s constraints for riding H-atoms (U = 1.2U) and free refinement of amino H-atoms from difference Fourier maps .
Q. What are the critical considerations for designing a stability study under varying pH and temperature conditions?
- Experimental Design :
- pH Range : 2–12 (HCl/NaOH buffers) at 298–318 K.
- Kinetic Monitoring : HPLC (C18 column, acetonitrile/water gradient) to track degradation products (e.g., ester hydrolysis to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
